Albomycin epsilon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

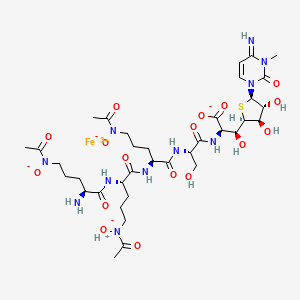

Albomycin epsilon is a naturally occurring sideromycin, which is a type of antibiotic covalently linked to a siderophore. It was first isolated from the soil microorganism Streptomyces griseus in 1947. This compound is known for its potent antibacterial activity against both Gram-negative and Gram-positive bacteria, including multi-drug resistant strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of albomycin epsilon involves several key steps, including the formation of the thionucleoside antibiotic and its conjugation to a ferrichrome-type siderophore. The synthetic strategy typically involves retrosynthetic analysis to break down the complex structure into manageable intermediates . Key reactions include aldol reactions to expand the side chain of thionucleoside and subsequent coupling reactions to form the final product .

Industrial Production Methods

Optimization of fermentation conditions, such as nutrient composition, pH, and temperature, is crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions

Albomycin epsilon undergoes various chemical reactions, including:

Oxidation: The iron (III) hydroxamate moiety can undergo oxidation-reduction reactions.

Substitution: The thionucleoside part of the molecule can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Oxidizing agents: For oxidation reactions.

Nucleophiles: For substitution reactions.

Major Products

The major products formed from these reactions include modified versions of this compound with altered antibacterial properties .

Scientific Research Applications

Albomycin epsilon has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying siderophore-antibiotic conjugates.

Biology: Investigated for its role in bacterial iron uptake mechanisms.

Medicine: Explored as a potential antibacterial drug for treating infections caused by multi-drug resistant bacteria.

Industry: Potential use in developing new antimicrobial agents

Mechanism of Action

Albomycin epsilon functions as a specific inhibitor of seryl-tRNA synthetases. It is actively transported into bacterial cells via siderophore uptake pathways, a mechanism often referred to as the “Trojan horse” strategy. Once inside the cell, it inhibits seryl-tRNA synthetase, thereby disrupting protein synthesis and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Microcin C: Another sideromycin that targets aminoacyl-tRNA synthetases.

Agrocin 84: A compound that also uses a “Trojan horse” strategy to enter bacterial cells.

Uniqueness

Albomycin epsilon is unique due to its potent activity against both Gram-negative and Gram-positive bacteria, including strains resistant to multiple drugs. Its specific inhibition of seryl-tRNA synthetases and efficient uptake via siderophore pathways make it a promising candidate for developing new antibacterial therapies .

Properties

CAS No. |

12676-10-7 |

|---|---|

Molecular Formula |

C36H56FeN11O17S |

Molecular Weight |

1002.8 g/mol |

IUPAC Name |

(2R,3S)-2-[[(2S)-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(4-imino-3-methyl-2-oxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoate;hydron;iron(3+) |

InChI |

InChI=1S/C36H56N11O17S.Fe/c1-17(49)45(62)12-5-8-20(37)30(55)39-21(9-6-13-46(63)18(2)50)31(56)40-22(10-7-14-47(64)19(3)51)32(57)41-23(16-48)33(58)42-25(35(59)60)26(52)29-27(53)28(54)34(65-29)44-15-11-24(38)43(4)36(44)61;/h11,15,20-23,25-29,34,38,48,52-54H,5-10,12-14,16,37H2,1-4H3,(H,39,55)(H,40,56)(H,41,57)(H,42,58)(H,59,60);/q-3;+3/t20-,21-,22-,23-,25+,26-,27+,28+,29+,34+;/m0./s1 |

InChI Key |

VQCJCCMAGPCDIK-DFBZBFILSA-N |

Isomeric SMILES |

[H+].CC(=O)N(CCC[C@@H](C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CO)C(=O)N[C@H]([C@@H]([C@@H]1[C@@H]([C@H]([C@@H](S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3] |

Canonical SMILES |

[H+].CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.